Acetogenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

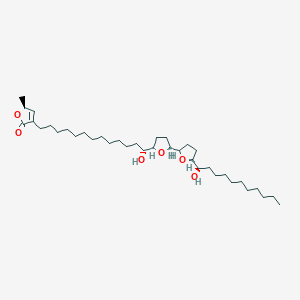

Acetogenins are a class of polyketide natural products found in plants of the family Annonaceae. They are characterized by linear 32- or 34-carbon chains containing oxygenated functional groups such as hydroxyls, ketones, epoxides, tetrahydrofurans, and tetrahydropyrans. These compounds often terminate with a lactone or butenolide . Over 400 members of this family of compounds have been isolated from 51 different species of plants . Acetogenins are known for their neurotoxicity and selective cytotoxicity against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetogenins involves multiple steps, including the formation of the long aliphatic chain and the introduction of various oxygenated functional groups. One common approach is the polyketide pathway, which involves the sequential addition of acetate units to form the carbon chain.

Industrial Production Methods: Industrial production of acetogenins typically involves the extraction of these compounds from natural sources, such as the leaves, stems, and seeds of plants in the Annonaceae family. Techniques such as solvent extraction, column chromatography, and thin-layer chromatography are commonly used to isolate and purify acetogenins . For example, annonacin, a prevalent acetogenin, is often extracted from soursop leaves using solvents like hexane or methanol .

Chemical Reactions Analysis

Types of Reactions: Acetogenins undergo various chemical reactions, including:

Oxidation: Introduction of hydroxyl and ketone groups.

Reduction: Conversion of ketones to alcohols.

Substitution: Replacement of functional groups with others, such as acetoxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acetic anhydride for acetoxylation.

Major Products: The major products formed from these reactions include hydroxylated, ketonated, and acetoxylated derivatives of the original acetogenin structure .

Scientific Research Applications

Acetogenins have a wide range of scientific research applications:

Chemistry: Used as model compounds for studying polyketide biosynthesis and for developing synthetic methodologies.

Biology: Studied for their role in plant defense mechanisms and their interactions with other organisms.

Medicine: Investigated for their potential as anticancer agents due to their selective cytotoxicity against cancer cells and minimal toxicity to normal cells.

Industry: Used in the development of bio-pesticides and other agricultural products.

Mechanism of Action

Acetogenins exert their effects primarily by inhibiting NADH dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to cell death. This mechanism is particularly effective against cancer cells, which have higher energy demands and are more susceptible to disruptions in ATP production .

Comparison with Similar Compounds

- Annonacin

- Bullatacin

- Uvaricin

Comparison: Acetogenins are unique due to their long aliphatic chains and the presence of multiple oxygenated functional groups. Compared to other similar compounds, acetogenins have a higher degree of structural diversity, which contributes to their broad range of biological activities. For example, annonacin and bullatacin are known for their potent anticancer properties, while uvaricin exhibits strong pesticidal activity .

Properties

IUPAC Name |

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLVCROWVOSNPT-XOTOMLERSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile](/img/structure/B2873211.png)

![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2873213.png)

![2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2873217.png)

![Ethyl 3-chloro-6-fluorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2873221.png)